![molecular formula C22H26O5 B12542816 3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] CAS No. 674287-62-8](/img/structure/B12542816.png)
3,3'-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] is an organic compound with a complex structure that includes two oxetane rings connected by an oxygen bridge and substituted with methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] typically involves the reaction of 4-methoxyphenyl derivatives with oxetane precursors under specific conditions. One common method involves the use of a linker mode approach under reflux conditions, where the reactants are heated together to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane rings.
Substitution: The methoxyphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxetane compounds.
Aplicaciones Científicas De Investigación
3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism by which 3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Oxybis(methylene)bis(3-ethyloxetane): Another oxetane derivative with similar structural features but different substituents.
4,4’-Oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline}: A compound with a similar methoxyphenyl group but different core structure.
Uniqueness
3,3’-Oxybis[2-(4-methoxyphenyl)-3-methyloxetane] is unique due to its specific substitution pattern and the presence of two oxetane rings connected by an oxygen bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
674287-62-8 |
|---|---|
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-3-methyloxetan-3-yl]oxy-3-methyloxetane |
InChI |
InChI=1S/C22H26O5/c1-21(13-25-19(21)15-5-9-17(23-3)10-6-15)27-22(2)14-26-20(22)16-7-11-18(24-4)12-8-16/h5-12,19-20H,13-14H2,1-4H3 |
Clave InChI |
JJHOOQPNZHOXKI-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1C2=CC=C(C=C2)OC)OC3(COC3C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


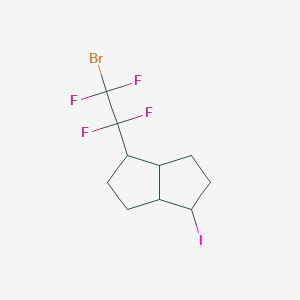
![2-Hydroxy-4-[1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzoic acid](/img/structure/B12542743.png)
phosphane](/img/structure/B12542746.png)
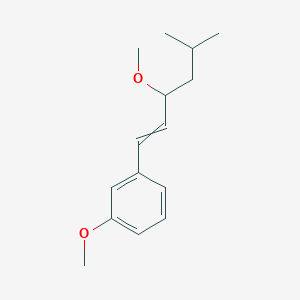

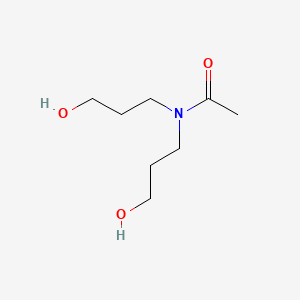
![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![1,7,7-Triphenylbicyclo[2.2.1]heptane](/img/structure/B12542787.png)
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
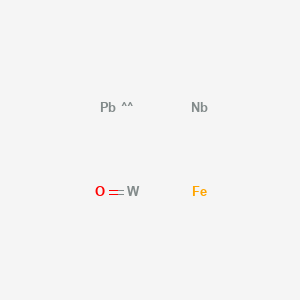
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
![N-{4-[2,3-Dibromo-3-(4-nitrophenyl)propanoyl]phenyl}glycine](/img/structure/B12542813.png)
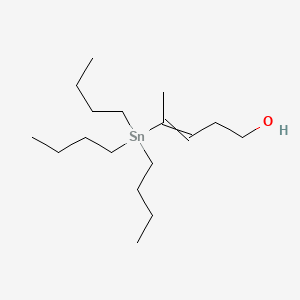
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
